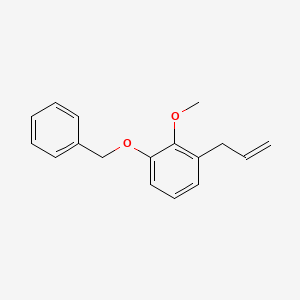![molecular formula C18H14N2O8 B14269217 2-[(3-Phenylacryloyl)oxy]ethyl 3,5-dinitrobenzoate CAS No. 154732-67-9](/img/structure/B14269217.png)
2-[(3-Phenylacryloyl)oxy]ethyl 3,5-dinitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Phenylacryloyl)oxy]ethyl 3,5-dinitrobenzoate is an organic compound that features both aromatic and ester functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Phenylacryloyl)oxy]ethyl 3,5-dinitrobenzoate typically involves esterification reactions. One common method is the reaction of 3,5-dinitrobenzoic acid with 2-hydroxyethyl 3-phenylacrylate in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar esterification reactions with optimized conditions for higher yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3-Phenylacryloyl)oxy]ethyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3,5-dinitrobenzoic acid and 2-hydroxyethyl 3-phenylacrylate.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) with a Lewis acid catalyst for halogenation.
Major Products
Hydrolysis: 3,5-dinitrobenzoic acid and 2-hydroxyethyl 3-phenylacrylate.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-[(3-Phenylacryloyl)oxy]ethyl 3,5-dinitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Possible applications in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 2-[(3-Phenylacryloyl)oxy]ethyl 3,5-dinitrobenzoate depends on its specific application. In general, the compound can interact with various molecular targets through its aromatic and ester functional groups. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The nitro groups can also participate in redox reactions, influencing the compound’s reactivity and interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3,5-dinitrobenzoate: Similar structure but lacks the 2-[(3-Phenylacryloyl)oxy]ethyl group.
Methyl 3,5-dinitrobenzoate: Another ester derivative with a simpler alkyl group.
2-Hydroxyethyl 3-phenylacrylate: Contains the 3-phenylacryloyl group but lacks the dinitrobenzoate moiety.
Uniqueness
2-[(3-Phenylacryloyl)oxy]ethyl 3,5-dinitrobenzoate is unique due to the presence of both the 3-phenylacryloyl and 3,5-dinitrobenzoate groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
154732-67-9 |
|---|---|
Molekularformel |
C18H14N2O8 |
Molekulargewicht |
386.3 g/mol |
IUPAC-Name |
2-(3-phenylprop-2-enoyloxy)ethyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C18H14N2O8/c21-17(7-6-13-4-2-1-3-5-13)27-8-9-28-18(22)14-10-15(19(23)24)12-16(11-14)20(25)26/h1-7,10-12H,8-9H2 |
InChI-Schlüssel |
MPSRCFUTRONBGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)OCCOC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{Dimethyl[(propan-2-yl)oxy]silyl}propan-1-amine](/img/structure/B14269135.png)
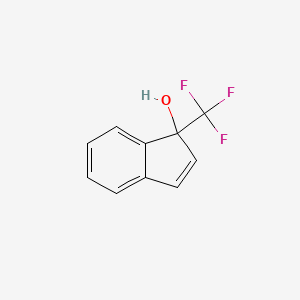
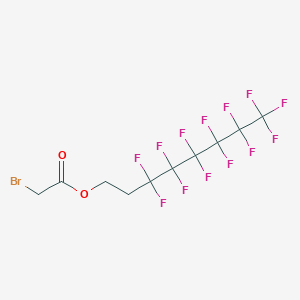
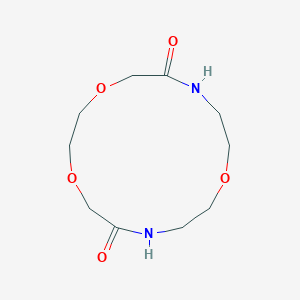
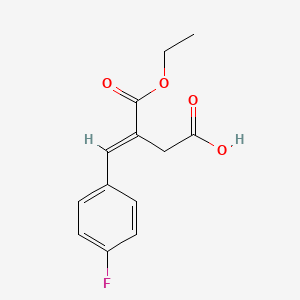
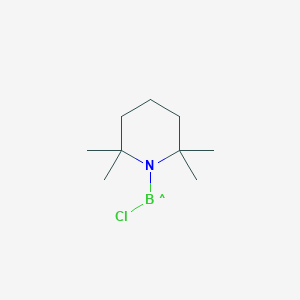
![2-[(E)-(6-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid](/img/structure/B14269170.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-(hydroxymethyl)-2-propenyl]-](/img/structure/B14269180.png)

![4-{2-[2-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide](/img/structure/B14269190.png)
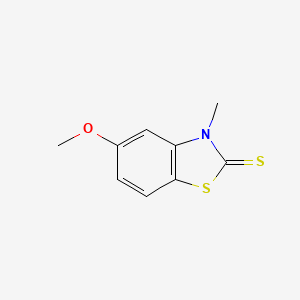
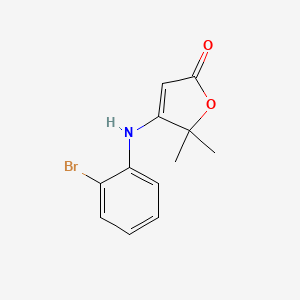
![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-prop-2-enoxyphenol](/img/structure/B14269194.png)
